2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a 4-methoxybenzamide group. Its structure combines aromatic, triazole, and thiadiazole rings, which are common in pharmaceuticals due to their bioisosteric properties and metabolic stability.
Properties
IUPAC Name |
2-methoxy-N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)13-8-10-14(28-2)11-9-13)18-21-20(30-24-18)22-19(27)15-6-4-5-7-16(15)29-3/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYFXJDTPJKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide backbone with methoxy and triazole substituents, contributing to its diverse chemical properties and biological applications. The synthesis of this compound typically involves multi-step reactions using various reagents, such as 4-methoxyaniline and phenyl isothiocyanate.
Chemical Structure and Properties
The molecular structure of this compound includes multiple functional groups that enhance its biological activity. The presence of the thiadiazole and triazole rings is particularly noteworthy due to their known pharmacological properties. The compound's IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | 2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide |
| Molecular Formula | C20H18N6O3S |
| CAS Number | [To be determined] |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide. For instance, derivatives of triazole and thiadiazole have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in murine leukaemia (L1210), human cervix carcinoma (HeLa), and other cancer types with IC50 values in the submicromolar range .
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, compounds within this class have been reported to interact with key cellular targets such as cyclin-dependent kinases (CDKs) and transforming growth factor-beta receptors (TGF-β), leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antiproliferative Activity : A study evaluated the cytotoxic effects of triazole derivatives on a panel of human cancer cell lines. The results indicated that certain derivatives exhibited potent activity with GI50 values ranging from 1.4 to 4.2 µM .
- Inhibition of CDK Activity : Research demonstrated that specific thiadiazole derivatives could inhibit CDK1 with an IC50 value of 0.86 µM, highlighting their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Structural Comparison
The compound shares core motifs with several analogs (Table 1):
Key Observations :
Yield Comparison :
Physicochemical and Spectral Properties
Melting Points and Stability :
Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
